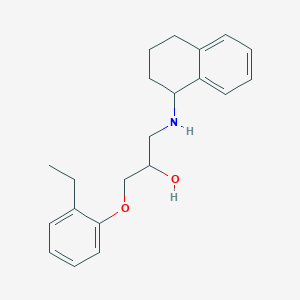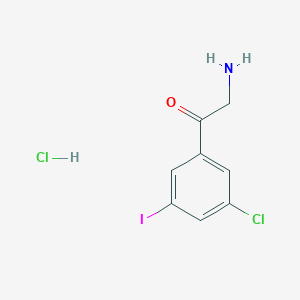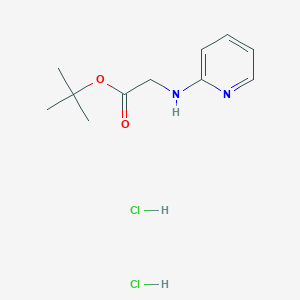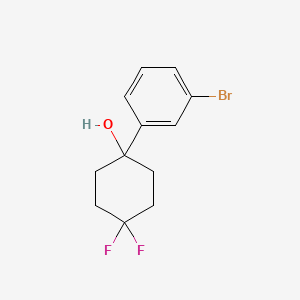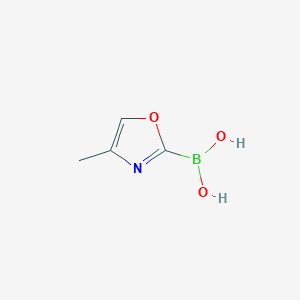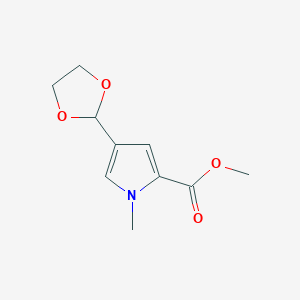
Methyl 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate is an organic compound that features a pyrrole ring substituted with a methyl group and a carboxylate ester The compound also contains a 1,3-dioxolane ring, which is a five-membered cyclic acetal
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with a dioxolane derivative under specific conditions. One common method involves the use of a base-catalyzed reaction where the pyrrole derivative is reacted with a dioxolane derivative in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
Methyl 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Methyl 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
作用机制
The mechanism of action of Methyl 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Uniqueness
Methyl 4-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a pyrrole ring and a dioxolane ring in its structure. This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds.
属性
分子式 |
C10H13NO4 |
|---|---|
分子量 |
211.21 g/mol |
IUPAC 名称 |
methyl 4-(1,3-dioxolan-2-yl)-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-11-6-7(10-14-3-4-15-10)5-8(11)9(12)13-2/h5-6,10H,3-4H2,1-2H3 |
InChI 键 |
GNHHBDZBXMWGKW-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=C1C(=O)OC)C2OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


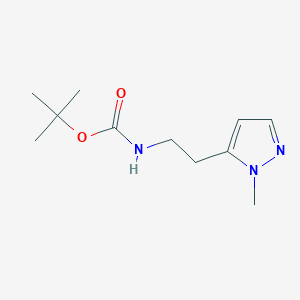

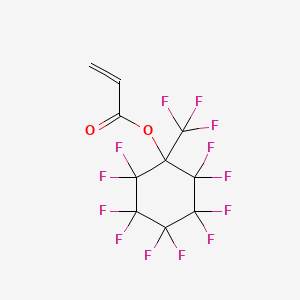
![(4R,4AS,5S,6S,7S)-5-(benzyloxy)-7-((benzyloxy)methyl)-6-fluoro-4-hydroxyhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12857334.png)
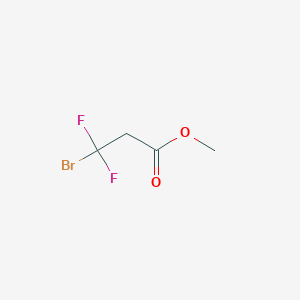
![3-(3-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12857343.png)
![(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12857348.png)
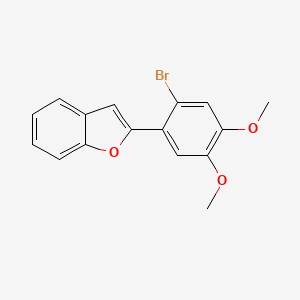
![(3aR,4S,6R,11S,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12857376.png)
